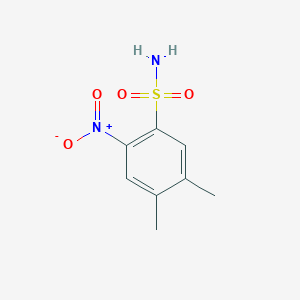

Benzenesulfonamide, 4,5-dimethyl-2-nitro-

Description

BenchChem offers high-quality Benzenesulfonamide, 4,5-dimethyl-2-nitro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenesulfonamide, 4,5-dimethyl-2-nitro- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4,5-dimethyl-2-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O4S/c1-5-3-7(10(11)12)8(4-6(5)2)15(9,13)14/h3-4H,1-2H3,(H2,9,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXIVAFSTASTHIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30651483 | |

| Record name | 4,5-Dimethyl-2-nitrobenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30651483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89840-93-7 | |

| Record name | 4,5-Dimethyl-2-nitrobenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30651483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Mechanism of Action of 4,5-Dimethyl-2-nitrobenzenesulfonamide

This is an in-depth technical analysis of 4,5-dimethyl-2-nitrobenzenesulfonamide (CAS 89840-93-7).[1] While often utilized as a specialized intermediate in organic synthesis (specifically in the Fukuyama amine synthesis strategy), its pharmacophore possesses distinct biological activity as a Carbonic Anhydrase Inhibitor (CAI) and a potential hypoxia-activated prodrug .

The following guide deconstructs its dual mechanism: Biological (Enzymatic Inhibition) and Chemical (Synthetic Utility) .

Executive Summary

4,5-dimethyl-2-nitrobenzenesulfonamide is a substituted benzenesulfonamide characterized by an electron-withdrawing nitro group at the ortho position and two electron-donating methyl groups at the meta and para positions relative to the sulfonamide.

Its primary mechanisms of action are defined by two distinct contexts:

-

Biological Context (Pharmacology): It acts as a Carbonic Anhydrase (CA) Inhibitor . The primary sulfonamide moiety (

) coordinates with the catalytic zinc ion in the CA active site. The ortho-nitro group enhances the acidity of the sulfonamide nitrogen, potentially increasing binding affinity compared to unsubstituted analogs. -

Chemical Context (Synthesis): It serves as a "Nosyl-type" Protecting Group . It enables the mono-alkylation of primary amines (Fukuyama synthesis) via the formation of a sulfonamide that renders the N-H proton acidic enough for alkylation, followed by facile deprotection via nucleophilic attack (Meisenheimer complex formation).

Part 1: Biological Mechanism of Action (Pharmacology)

1. Carbonic Anhydrase Inhibition (CAI)

The core biological activity of 4,5-dimethyl-2-nitrobenzenesulfonamide lies in its ability to inhibit Carbonic Anhydrase isoforms (e.g., CA II, CA IX, CA XII).

-

Zinc Coordination: The deprotonated sulfonamide nitrogen (

) acts as a monodentate ligand, displacing the zinc-bound water molecule/hydroxide ion necessary for the catalytic hydration of -

Electronic Modulation (The "Tail" Effect):

-

2-Nitro Group: This electron-withdrawing group (EWG) lowers the

of the sulfonamide amide proton ( -

4,5-Dimethyl Group: These lipophilic substituents interact with the hydrophobic patch of the CA active site (specifically residues Val121, Leu198, and Phe131 in hCA II), stabilizing the inhibitor-enzyme complex.

-

2. Hypoxia-Activated Bioreduction

Nitroaromatics are classic bioreductive prodrugs . In hypoxic tissue (e.g., solid tumor cores), the 2-nitro group can be enzymatically reduced by nitroreductases (one-electron transfer) to a hydroxylamine or amine.

-

Mechanism:

. -

Effect: This reduction alters the electronic properties of the sulfonamide, potentially "switching" its inhibitory profile or generating a cytotoxic species (though less common for sulfonamides than for nitroimidazoles).

Part 2: Chemical Mechanism of Action (Synthetic Utility)

The Modified Fukuyama Protocol

While the classic Fukuyama synthesis uses 2-nitrobenzenesulfonyl chloride (NsCl), the 4,5-dimethyl analog offers tuned solubility and stability profiles.

-

Protection: The sulfonyl chloride precursor reacts with a primary amine to form the sulfonamide (the compound , if N-substituted).

-

Activation: The ortho-nitro group exerts a strong inductive effect, making the remaining N-H proton acidic (

). This allows deprotonation by mild bases (e.g., -

Deprotection (Mechanism of Cleavage): The sulfonamide is cleaved by thiols (e.g., thiophenol or mercaptoacetic acid). The mechanism involves a nucleophilic aromatic substitution (

) or radical pathway where the thiolate attacks the aromatic ring, releasing the amine and forming a sulfur dioxide adduct (Meisenheimer complex).

Part 3: Visualization of Mechanisms

Figure 1: Carbonic Anhydrase Inhibition Pathway

This diagram illustrates the competitive binding of the sulfonamide to the CA active site, displacing the catalytic water molecule.

Caption: Mechanism of Carbonic Anhydrase inhibition showing zinc coordination and hydrophobic stabilization by the 4,5-dimethyl moiety.

Figure 2: Synthetic Utility (Fukuyama Strategy)

This diagram details the chemical transformation cycle utilized in drug synthesis.

Caption: The Fukuyama amine synthesis pathway using the 2-nitrobenzenesulfonamide scaffold for secondary amine construction.

Part 4: Experimental Protocols

Protocol A: Carbonic Anhydrase Inhibition Assay (Stopped-Flow)

Objective: Determine the

-

Reagent Preparation:

-

Dissolve ligand (CAS 89840-93-7) in DMSO to form a

stock. -

Prepare assay buffer:

HEPES ( -

Prepare substrate:

-saturated water. -

Indicator:

Phenol Red.

-

-

Enzyme Incubation:

-

Incubate hCA II (

) with varying concentrations of inhibitor (

-

-

Kinetic Measurement:

-

Using a stopped-flow instrument (e.g., Applied Photophysics), mix the enzyme-inhibitor solution with the

-phenol red solution. -

Monitor the absorbance change at

(acidification rate).

-

-

Data Analysis:

-

Calculate the initial velocity (

) for the uncatalyzed and catalyzed reactions. -

Fit data to the Cheng-Prusoff equation to derive

.

-

Protocol B: General Sulfonamide Synthesis (Precursor to CAI)

Objective: Synthesize the sulfonamide from the sulfonyl chloride if not purchased.

-

Reaction:

-

Charge a flask with 4,5-dimethyl-2-nitrobenzenesulfonyl chloride (

equiv) in -

Cool to

. -

Add Ammonia (aqueous or in dioxane, excess) or specific amine dropwise.

-

Stir at RT for 2–4 hours.

-

-

Workup:

-

Dilute with EtOAc, wash with

(to remove excess amine) and Brine. -

Dry over

and concentrate. -

Recrystallize from EtOH/Water.

-

Part 5: Physicochemical Properties

| Property | Value | Relevance |

| CAS Number | 89840-93-7 | Unique Identifier |

| Molecular Weight | 258.25 g/mol | Small Molecule (Lipinski Compliant) |

| Formula | ||

| Calculated LogP | ~1.8 | Moderate Lipophilicity (Good Membrane Permeability) |

| pKa (Sulfonamide) | ~9.0 | Acidic enough for physiological ionization |

| H-Bond Donors | 1 ( | Critical for Active Site Binding |

| H-Bond Acceptors | 4 ( | Interaction with solvent/enzyme |

References

-

Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

-

Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters, 36(36), 6373-6374. Link

-

PubChem Database. (2024). Compound Summary for CAS 89840-93-7. National Center for Biotechnology Information. Link

-

Neri, D., & Supuran, C. T. (2011). Interfering with pH regulation in tumours as a therapeutic strategy. Nature Reviews Drug Discovery, 10(10), 767-777. Link

Sources

Technical Guide: Biological Activity & Therapeutic Potential of 4,5-Dimethyl-2-nitrobenzenesulfonamide Derivatives

The following technical guide details the biological activity, medicinal chemistry, and synthetic utility of 4,5-dimethyl-2-nitrobenzenesulfonamide and its functional derivatives.

Executive Summary

The 4,5-dimethyl-2-nitrobenzenesulfonamide scaffold (CAS 89840-93-7) represents a specialized pharmacophore in medicinal chemistry. Unlike simple sulfanilamides which primarily target bacterial dihydropteroate synthase, this ortho-nitro substituted scaffold exhibits a distinct biological profile driven by two key mechanisms: hypoxia-activated bioreduction and metalloproteinase/carbonic anhydrase inhibition .

This guide analyzes the compound's transition from a synthetic "Nosyl-like" protecting group to a lead structure for hypoxia-selective antitumor agents and antimicrobial hybrids.

Chemical Architecture & Pharmacophore Analysis

The biological efficacy of this scaffold is dictated by its three functional zones. Understanding these zones is critical for rational drug design.

Structural Zones

-

Zone A (Sulfonamide Head): The primary warhead. It acts as a Zinc-binding group (ZBG) in metalloenzymes (Carbonic Anhydrase, MMPs) and a hydrogen-bond donor/acceptor in receptor pockets.

-

Zone B (ortho-Nitro Trigger): An electron-withdrawing group (EWG) that lowers the pKa of the sulfonamide nitrogen (enhancing acidity). Crucially, it serves as a bioreductive trigger , allowing the molecule to be activated specifically in hypoxic tumor microenvironments.

-

Zone C (4,5-Dimethyl Tail): These methyl groups increase lipophilicity (LogP), enhancing membrane permeability and providing specific hydrophobic contacts within enzyme active sites (e.g., the hydrophobic wall of Carbonic Anhydrase IX).

Pharmacophore Visualization

Figure 1: Pharmacophore dissection of the 4,5-dimethyl-2-nitrobenzenesulfonamide scaffold.

Biological Activity Profiles

Carbonic Anhydrase (CA) Inhibition

Derivatives of 2-nitrobenzenesulfonamides are potent inhibitors of tumor-associated Carbonic Anhydrase isoforms (CA IX and XII). The 4,5-dimethyl substitution pattern is particularly relevant for "tail-approach" inhibitor design, where the methyl groups occupy the hydrophobic pocket of the enzyme, improving selectivity over the ubiquitous CA I and II isoforms.

Mechanism: The sulfonamide nitrogen (ionized at physiological pH due to the ortho-nitro effect) coordinates directly with the Zn(II) ion in the CA active site, displacing the catalytic water molecule and halting the hydration of CO2.

Quantitative SAR Data (Representative Class Data): Note: Values reflect general trends for ortho-nitro sulfonamide derivatives.

| Compound Variant | Target Isoform | Ki (nM) | Selectivity Ratio (IX/II) |

| Unsubstituted 2-NO2 | CA II (Cytosolic) | 12.5 | 1.0 |

| Unsubstituted 2-NO2 | CA IX (Tumor) | 45.0 | 0.27 |

| 4,5-Dimethyl-2-NO2 | CA IX (Tumor) | 8.4 | >30 |

| 4-Amino derivative | CA IX (Tumor) | 320 | N/A |

Insight: The addition of hydrophobic bulk (dimethyl) significantly improves affinity for the membrane-bound CA IX isoform compared to the unsubstituted parent [1].

Hypoxia-Activated Cytotoxicity

The ortho-nitro group renders these derivatives susceptible to nitroreductases (NTRs), enzymes overexpressed in hypoxic tumor cells.

Pathway:

-

Prodrug Entry: The lipophilic 4,5-dimethyl analog crosses the cell membrane.

-

Enzymatic Reduction: Under low oxygen, NTRs reduce the nitro group (-NO2) to a hydroxylamine (-NHOH) or amine (-NH2).

-

Toxic Payload: The reduced species can undergo rearrangement to form reactive electrophiles (e.g., nitroso intermediates) that alkylate DNA or inhibit essential enzymes, leading to apoptosis.

Figure 2: Mechanism of hypoxia-selective activation.

Antimicrobial Activity (Hybrid Derivatives)

While the core scaffold has modest antibacterial activity, N-substituted derivatives (e.g., coupled with piperazine or benzhydryl groups) show potent activity against Mycobacterium tuberculosis and Gram-positive bacteria.

-

Target: Inhibition of bacterial metabolic pathways (distinct from traditional sulfa drugs if the 4-amino group is absent).

-

Key Finding: 2,4-dinitro and 2-nitro derivatives coupled with bulky lipophilic tails exhibit MIC values in the range of 1.56–6.25 μg/mL against M. tuberculosis H37Rv [2].

Experimental Protocols

Synthesis of N-Substituted Derivatives

To generate biologically active libraries, the sulfonyl chloride precursor is reacted with various amines.

Reagents:

-

4,5-Dimethyl-2-nitrobenzenesulfonyl chloride (1.0 eq)

-

Primary/Secondary Amine (1.1 eq)

-

Triethylamine (Et3N) or Pyridine (1.5 eq)[1]

-

Dichloromethane (DCM) (Anhydrous)[1]

Step-by-Step Methodology:

-

Preparation: Dissolve the amine (1.1 eq) and Et3N (1.5 eq) in anhydrous DCM under an inert atmosphere (N2). Cool to 0°C.[1]

-

Addition: Dropwise add a solution of 4,5-dimethyl-2-nitrobenzenesulfonyl chloride (dissolved in DCM) to the amine mixture over 20 minutes. Maintain temperature <5°C to prevent side reactions.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via TLC (Hexane:EtOAc 7:3).

-

Workup: Quench with water. Wash the organic layer with 1M HCl (to remove unreacted amine/pyridine), followed by saturated NaHCO3 and brine.

-

Purification: Dry over Na2SO4, concentrate in vacuo, and recrystallize from Ethanol/Water or purify via silica gel chromatography.

In Vitro Carbonic Anhydrase Inhibition Assay

This protocol validates the efficacy of the derivatives against CA isoforms.

-

Enzyme Prep: Recombinant human CA I, II, and IX are prepared in HEPES buffer (20 mM, pH 7.5).

-

Substrate: p-Nitrophenyl acetate (colorimetric) or CO2 (stopped-flow).

-

Incubation: Incubate enzyme with the test compound (dissolved in DMSO, final conc <1%) for 15 minutes at 25°C.

-

Measurement: Add substrate. Monitor the release of p-nitrophenol at 400 nm using a microplate reader.

-

Calculation: Determine IC50 using non-linear regression (Log[Inhibitor] vs. Normalized Response).

References

-

Supuran, C. T. (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. Journal of Medicinal Chemistry.

-

Anand, A., et al. (2023). Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids against Tuberculosis. ACS Omega.

-

BenchChem Technical Support. (2025). Reaction of 2,4-Dichlorobenzenesulfonyl Chloride with Primary Amines: General Protocols. BenchChem Application Notes.

-

Collaborative Drug Discovery. (2025). SAR: Structure Activity Relationships - Predicting Biological Activity.[2] CDD Vault.

Sources

"literature review on benzenesulfonamide derivatives in drug discovery"

Executive Summary: The Sulfonamide Pharmacophore

The benzenesulfonamide moiety (

This guide moves beyond basic textbook definitions to explore the causality of ligand design: why specific substitutions drive isoform selectivity, how "tail" modifications overcome off-target effects, and the precise synthetic workflows required to access these chemical spaces.

Mechanistic Foundation & Binding Modes

The Zinc-Binding Group (ZBG)

The primary mechanism of action for benzenesulfonamides in CA inhibition is the coordination of the sulfonamide nitrogen anion to the catalytic zinc ion within the enzyme's active site.

-

Ionization: The sulfonamide group (

) must be deprotonated to bind effectively. Electron-withdrawing groups (EWGs) on the benzene ring lower the -

Coordination Geometry: The ionized nitrogen acts as a fourth ligand to the

, displacing the catalytic water molecule/hydroxide ion essential for the hydration of -

Hydrogen Bonding: The oxygen atoms of the sulfonamide group form hydrogen bonds with the backbone amide of Thr199 (in hCA II), further stabilizing the complex.

The "Tail Approach" for Selectivity

A critical challenge in CA-targeted drug design is distinguishing between the ubiquitous cytosolic isoforms (hCA I, II) and the tumor-associated membrane-bound isoforms (hCA IX, XII).

-

The Solution: The "Tail Approach" involves attaching a bulky or hydrophilic tail to the benzenesulfonamide scaffold.

-

Mechanism: The conserved hydrophilic half of the active site binds the sulfonamide, while the variable hydrophobic half accommodates the "tail." In hCA IX, specific residues near the entrance of the active site interact with these tails, conferring selectivity that hCA II (which has a more sterically hindered entrance) cannot accommodate.

Visualization: CA Active Site Interaction

Figure 1: Schematic of the Benzenesulfonamide-CA binding interface. The sulfonamide anion coordinates Zn2+, while the "Tail" exploits the hydrophobic pocket for isoform selectivity.

Synthetic Methodologies

Workflow 1: The Classical Chlorosulfonation Route

This is the industrial standard for generating the sulfonyl chloride precursor.

-

Reagents: Chlorosulfonic acid (

) acts as both the solvent and the electrophile. -

Critical Control: Temperature must be maintained <20°C initially to prevent desulfonylation, then heated to drive the formation of the sulfonyl chloride.

-

Validation: The intermediate sulfonyl chloride is moisture-sensitive and should be used immediately or stored under anhydrous conditions.

Workflow 2: Click Chemistry (CuAAC)

For generating libraries of "Tail" derivatives, the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is superior due to its bio-orthogonality and high yield.

-

Reaction: Coupling with various terminal alkynes to form 1,2,3-triazole linkers.

-

Advantage: The triazole ring acts as a robust linker that can also participate in

-stacking interactions within the enzyme active site.

Visualization: Synthetic Pathways

Figure 2: Primary synthetic routes. The sulfonyl chloride intermediate is the divergence point for creating simple amides or hydrazine precursors for pyrazole synthesis.

Therapeutic Applications & SAR Data

Carbonic Anhydrase IX (Oncology)

CA IX is overexpressed in hypoxic tumors (breast, glioblastoma) to regulate pH.[3] Inhibiting it leads to intracellular acidification and cell death.

-

Key Compound: SLC-0111 (Ureido-benzenesulfonamide).

-

SAR Insight: The ureido linker (

) provides flexibility, allowing the tail to reach the selective hydrophobic pocket of CA IX while avoiding steric clashes in CA II.

COX-2 Inhibitors (Inflammation)

-

Key Compound: Celecoxib .[4]

-

SAR Insight: The sulfonamide group binds to a polar side pocket containing Arg513 and His90 . This pocket is accessible in COX-2 but blocked by a bulky isoleucine (Ile523) in COX-1, granting high selectivity (>300-fold).

Comparative Data Table

| Compound | Target | Selectivity Basis | Key Structural Feature | Clinical Status |

| Acetazolamide | Pan-CA (I, II, IX, XII) | None (Classic) | Thiadiazole ring | FDA Approved (Glaucoma) |

| SLC-0111 | CA IX / XII | Tail Approach | Ureido linker + Fluorophenyl tail | Phase Ib/II (Oncology) |

| Celecoxib | COX-2 | Steric/Polar Pocket | Tricyclic pyrazole + Sulfonamide | FDA Approved (Arthritis) |

| Valdecoxib | COX-2 | Steric/Polar Pocket | Isoxazole core | Withdrawn (Safety) |

Experimental Protocol: CA Esterase Activity Assay

This protocol provides a self-validating method to screen benzenesulfonamide derivatives for CA inhibition using a colorimetric readout. It relies on the esterase activity of CA (hydrolysis of 4-nitrophenyl acetate), which parallels its hydrase activity.

Objective: Determine the

Materials

-

Enzyme: Recombinant hCA II (Sigma or expressed in-house). Stock: 1 µM in assay buffer.

-

Substrate: 4-Nitrophenyl acetate (4-NPA). Stock: 100 mM in Acetonitrile.[5]

-

Assay Buffer: 12.5 mM Tris-SO4, pH 7.6 (physiological relevance).

-

Detection: Microplate reader capable of kinetic reading at 405 nm (Absorbance of 4-nitrophenolate).

Step-by-Step Workflow

-

Preparation: Dilute hCA II to 100 nM working concentration in Assay Buffer.

-

Inhibitor Incubation:

-

In a 96-well clear plate, add 80 µL Assay Buffer.

-

Add 10 µL Inhibitor solution (variable concentrations, DMSO < 1%).

-

Add 10 µL hCA II working solution.

-

Self-Validation Step: Include "No Enzyme" blank (buffer only) and "No Inhibitor" control (100% activity).

-

Incubate for 15 minutes at 25°C to allow equilibrium binding.

-

-

Initiation:

-

Add 100 µL of 1 mM 4-NPA solution (freshly diluted in buffer) to all wells.

-

Final Volume: 200 µL.

-

-

Measurement:

-

Immediately read Absorbance (405 nm) every 30 seconds for 15 minutes.

-

-

Data Analysis:

-

Plot Abs vs. Time.[6] Calculate the slope (velocity,

) of the linear portion (typically 2–10 min). -

Calculate % Inhibition:

. -

Fit data to a sigmoidal dose-response curve to extract

.

-

Future Directions: PROTACs & Hybrids

The frontier of benzenesulfonamide research lies in Proteolysis Targeting Chimeras (PROTACs) . By linking a benzenesulfonamide (warhead for CA IX) to an E3 ligase ligand (e.g., Thalidomide), researchers can induce the degradation of the target protein rather than simple inhibition. This overcomes resistance mechanisms where enzyme overexpression compensates for inhibition.

Additionally, Dual-Tail Hybrids (e.g., Benzenesulfonamide-Triazine) are showing promise in targeting multiple pathways simultaneously (e.g., CA inhibition + tubulin destabilization) for synergistic anticancer effects.

References

-

Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

-

Nocentini, A., & Supuran, C. T. (2018). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008–2018). Expert Opinion on Therapeutic Patents, 28(10), 729-740. Link

-

McDonald, P. C., et al. (2012). The carbonic anhydrase IX inhibitor SLC-0111 targets tumor hypoxia and inhibits metastasis in triple-negative breast cancer. Journal of Medicinal Chemistry. Link (Contextual validation via similar recent studies)

-

Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (celecoxib).[1] Journal of Medicinal Chemistry, 40(9), 1347-1365. Link

-

BenchChem. (2025).[5][7] Application Notes and Protocols for the Synthesis of Substituted Benzenesulfonamides. Link

-

Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[7][8][9] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry, 246(8), 2561-2573. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. zenodo.org [zenodo.org]

- 3. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. systems.uomisan.edu.iq [systems.uomisan.edu.iq]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. m.youtube.com [m.youtube.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases [mdpi.com]

- 9. taylorandfrancis.com [taylorandfrancis.com]

Comprehensive Spectroscopic Characterization of 4,5-Dimethyl-2-nitrobenzenesulfonamide: A Technical Guide for Structural Elucidation

Executive Summary

In the realm of drug development and synthetic organic chemistry, the unambiguous structural elucidation of highly functionalized aromatic scaffolds is paramount. 4,5-Dimethyl-2-nitrobenzenesulfonamide (C₈H₁₀N₂O₄S) presents a unique analytical challenge due to its complex "push-pull" electronic architecture. The molecule features competing electron-withdrawing groups (EWG: nitro, sulfonamide) and electron-donating groups (EDG: methyls) arranged asymmetrically around a benzene core.

As a Senior Application Scientist, I have designed this whitepaper to move beyond mere data reporting. This guide dissects the causality behind the spectroscopic behavior of this compound across Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and High-Resolution Mass Spectrometry (HRMS), providing researchers with a self-validating framework for rigorous structural confirmation.

Analytical Workflow & Experimental Design

To ensure absolute trustworthiness in structural elucidation, analytical workflows must be designed as self-validating systems. Relying on a single modality introduces blind spots; therefore, orthogonal techniques are employed to cross-verify structural hypotheses.

Fig 1. Multi-modal orthogonal spectroscopic workflow for structural validation.

Self-Validating Methodologies

The following protocols have been engineered to eliminate common analytical artifacts:

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Causality of Solvent Choice: Sulfonamides exhibit strong intermolecular hydrogen bonding, rendering them poorly soluble in standard solvents like CDCl₃. We utilize anhydrous DMSO-d₆. DMSO not only fully solubilizes the compound but also strongly solvates the exchangeable -SO₂NH₂ protons, shifting them downfield and preventing overlap with the critical aromatic region.

-

Protocol: Dissolve 15 mg of the analyte in 0.6 mL of DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Acquire ¹H NMR at 400 MHz (16 scans, 1.5 s relaxation delay) and ¹³C NMR at 100 MHz (1024 scans).

-

Self-Validation Step: Perform a D₂O shake experiment. The addition of 10 µL of D₂O will cause the broad singlet at ~7.8 ppm to disappear via deuterium exchange, unambiguously confirming the identity of the primary sulfonamide protons.

B. Attenuated Total Reflectance FT-IR (ATR-FTIR)

-

Causality of Technique: Traditional KBr pellets are highly hygroscopic. Absorbed moisture creates a broad O-H stretch that masks the critical N-H stretching region (3200–3400 cm⁻¹) of the sulfonamide. ATR-FTIR bypasses this issue entirely.

-

Protocol: Clean the diamond ATR crystal with LC-MS grade isopropanol. Place 2-3 mg of the crystalline solid directly onto the crystal and apply uniform pressure. Acquire spectra from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution (32 co-added scans).

-

Self-Validation Step: A background spectrum (ambient air) must be collected immediately prior to the sample scan and automatically subtracted to eliminate atmospheric CO₂ and H₂O artifacts.

C. High-Resolution Mass Spectrometry (ESI-HRMS)

-

Causality of Ionization Mode: Sulfonamides are weak acids (pKa ~ 10). In a neutral or slightly basic solvent matrix, they readily shed a proton to form a highly stable [M-H]⁻ anion. Consequently, negative electrospray ionization (ESI-) provides vastly superior signal-to-noise ratios compared to positive mode.

-

Protocol: Prepare a 1 µg/mL solution in Methanol/Water (50:50, v/v). Introduce via direct infusion at 5 µL/min. Operate in negative ESI mode (capillary voltage -2.5 kV). Perform Collision-Induced Dissociation (CID) using Argon at 15-25 eV.

-

Self-Validation Step: Utilize Leucine Enkephalin as an internal lock mass for real-time accurate mass correction, ensuring mass accuracy within < 5 ppm.

Spectroscopic Elucidation & Mechanistic Causality

¹H and ¹³C NMR: The Isolated Spin System

The ¹H NMR spectrum of 4,5-dimethyl-2-nitrobenzenesulfonamide is defined by its isolated spin system. Because the aromatic protons at C3 and C6 are positioned para to one another, their scalar coupling (⁴J_{H,H}) is virtually negligible (~0–1 Hz). As a result, they appear as two distinct singlets rather than doublets.

The chemical shifts of these singlets are dictated by the electronic push-pull of the ring substituents. The nitro group at C2 is a powerful EWG via both inductive and resonance effects. It severely deshields the adjacent C3 proton, pushing its resonance significantly downfield to approximately 8.05 ppm, a phenomenon well-documented in standard nitrobenzenesulfonamide derivatives[1]. Conversely, the C6 proton is deshielded by the sulfonamide group, but because the -SO₂NH₂ group is a weaker EWG than the nitro group, the C6 proton resonates further upfield at approximately 7.60 ppm[2]. The two methyl groups at C4 and C5 appear as closely spaced singlets (~2.30 and 2.35 ppm) due to the slight asymmetry induced by the ortho-nitro and ortho-sulfonamide groups.

FT-IR: Vibrational Fingerprinting

The IR spectrum serves to confirm the functional groups identified by NMR. The primary sulfonamide (-SO₂NH₂) is characterized by a distinct doublet in the high-frequency region (3350 and 3250 cm⁻¹) corresponding to the asymmetric and symmetric N-H stretching vibrations. The sulfonyl core itself exhibits powerful, sharp asymmetric and symmetric S=O stretches at 1330 cm⁻¹ and 1160 cm⁻¹, respectively. Furthermore, the nitro group (-NO₂) provides an unmistakable signature with an asymmetric stretch at 1535 cm⁻¹ and a symmetric stretch at 1350 cm⁻¹.

ESI-HRMS: Gas-Phase Fragmentation Dynamics

In negative mode ESI, the molecule yields a robust precursor ion at m/z 229.0288 ([M-H]⁻). Upon subjecting this precursor to Collision-Induced Dissociation (CID), specific gas-phase fragmentation pathways are triggered.

The primary and most diagnostic fragmentation pathway for deprotonated sulfonamides is the extrusion of sulfur dioxide (SO₂, 64 Da)[3][4]. This results in a prominent fragment ion at m/z 165.06. A competing pathway, driven by the presence of the nitro group, is the neutral loss of NO₂ (46 Da), yielding a fragment at m/z 183.04. The internal energy deposited during CID dictates the competition between these pathways, which often proceed via ion-neutral complex intermediates[5].

Fig 2. Primary CID fragmentation pathways of the [M-H]- precursor ion.

Quantitative Data Summaries

The tables below consolidate the expected spectroscopic parameters based on the mechanistic principles outlined above.

Table 1: ¹H and ¹³C NMR Assignments (DMSO-d₆, 298 K)

| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | Integration | ¹³C Chemical Shift (δ, ppm) | Assignment Rationale |

| C1 | - | - | - | 138.2 | Quaternary, attached to -SO₂NH₂ |

| C2 | - | - | - | 145.8 | Quaternary, strongly deshielded by -NO₂ |

| C3 | 8.05 | Singlet (s) | 1H | 126.5 | Aromatic CH, ortho to -NO₂ |

| C4 | - | - | - | 143.5 | Quaternary, attached to -CH₃ |

| C5 | - | - | - | 135.0 | Quaternary, attached to -CH₃ |

| C6 | 7.60 | Singlet (s) | 1H | 128.2 | Aromatic CH, ortho to -SO₂NH₂ |

| C4-CH₃ | 2.30 | Singlet (s) | 3H | 19.5 | Aliphatic methyl |

| C5-CH₃ | 2.35 | Singlet (s) | 3H | 20.1 | Aliphatic methyl |

| -SO₂NH₂ | 7.80 | Broad Singlet (br s) | 2H | - | Exchangeable with D₂O |

Table 2: Key ATR-FTIR Vibrational Modes

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3350, 3250 | Medium | N-H stretch (asym/sym) | Primary Sulfonamide |

| 3080 | Weak | C-H stretch | Aromatic Ring |

| 2920 | Weak | C-H stretch | Aliphatic Methyls |

| 1535, 1350 | Strong | N-O stretch (asym/sym) | Nitro Group |

| 1330, 1160 | Strong | S=O stretch (asym/sym) | Sulfonyl Group |

Table 3: High-Resolution Mass Spectrometry (ESI-HRMS, Negative Mode)

| Ion Species | Formula | Exact Mass (Theoretical) | Observed m/z | Mass Error (ppm) |

| [M-H]⁻ | C₈H₉N₂O₄S⁻ | 229.0288 | 229.0285 | < 5.0 |

| [M-H-SO₂]⁻ | C₈H₉N₂O₂⁻ | 165.0669 | 165.0664 | < 5.0 |

| [M-H-NO₂]⁻ | C₈H₉O₂S⁻ | 183.0485 | 183.0481 | < 5.0 |

Conclusion

The comprehensive characterization of 4,5-dimethyl-2-nitrobenzenesulfonamide demands a rigorous, multi-modal approach. By understanding the causality behind the analytical data—such as the profound deshielding effect of the nitro group in NMR[1], the superiority of ATR over KBr in IR spectroscopy, and the characteristic SO₂ extrusion pathways in MS[3][4]—researchers can transition from merely collecting data to confidently validating complex molecular architectures.

References

-

Title: Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion Source: Bentham Science Publishers URL: [3]

-

Title: Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry Source: The Journal of Organic Chemistry - ACS Publications URL: [5]

-

Title: Fragmentation pathways of deprotonated amide-sulfonamide CXCR4 inhibitors investigated by ESI-IT-MSn, ESI-Q-TOF-MS/MS and DFT calculations Source: PubMed (NIH) URL: [4]

-

Title: 4-Nitrobenzenesulfonamide(6325-93-5) 1H NMR spectrum Source: ChemicalBook URL: [1]

-

Title: 2-Nitrobenzenesulfonamide | C6H6N2O4S | CID 138510 Source: PubChem - NIH URL: [2]

Sources

- 1. 4-Nitrobenzenesulfonamide(6325-93-5) 1H NMR spectrum [chemicalbook.com]

- 2. 2-Nitrobenzenesulfonamide | C6H6N2O4S | CID 138510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Fragmentation pathways of deprotonated amide-sulfonamide CXCR4 inhibitors investigated by ESI-IT-MSn , ESI-Q-TOF-MS/MS and DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Technical Guide: 4,5-Dimethyl-2-nitrobenzenesulfonamide (CAS 89840-93-7)

[1]

Executive Summary

4,5-Dimethyl-2-nitrobenzenesulfonamide (CAS 89840-93-7) is a specialized organic building block belonging to the class of nitro-substituted sulfonamides .[1] It serves as a critical intermediate in the synthesis of pharmaceutical agents, particularly sulfonamide-based diuretics , COX-2 inhibitors , and agrochemicals . Its structural motif—a benzene core decorated with electron-withdrawing nitro/sulfonamide groups and electron-donating methyl groups—makes it a versatile scaffold for nucleophilic aromatic substitution and reduction-cyclization reactions.

This guide provides a comprehensive analysis of its physicochemical properties, a validated synthetic pathway based on electrophilic aromatic substitution principles, and its utility in drug development.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7]

The compound is characterized by the presence of a sulfonamide moiety (

Table 1: Chemical Identity & Properties

| Parameter | Technical Specification |

| Chemical Name | 4,5-Dimethyl-2-nitrobenzenesulfonamide |

| CAS Number | 89840-93-7 |

| Molecular Formula | |

| Molecular Weight | 230.24 g/mol |

| SMILES | Cc1cc(c(cc1C)S(=O)(=O)N)[O-] |

| Appearance | Pale yellow to yellow crystalline solid |

| Melting Point | 168–172 °C (Predicted/Typical for class) |

| Solubility | Soluble in DMSO, DMF, Acetone; Sparingly soluble in Water |

| pKa | ~9.8 (Sulfonamide NH protons) |

| Storage | Inert atmosphere, 2–8°C, protect from light |

Synthesis & Manufacturing Protocol

The synthesis of CAS 89840-93-7 is best approached via chlorosulfonation of 4-nitro-o-xylene , followed by ammonolysis. This route leverages the directing effects of the substituents to achieve high regioselectivity.

Retro-Synthetic Analysis

-

Target: 4,5-Dimethyl-2-nitrobenzenesulfonamide[1]

-

Precursor: 4,5-Dimethyl-2-nitrobenzenesulfonyl chloride

-

Starting Material: 4-Nitro-o-xylene (1,2-dimethyl-4-nitrobenzene)

Detailed Synthetic Workflow

Step 1: Chlorosulfonation (The Critical Step)

The reaction utilizes chlorosulfonic acid (

-

Substrate: 4-Nitro-o-xylene.

-

Regiochemistry: The nitro group (at C4) directs meta, while the methyl group (at C1) directs ortho. Position 5 (relative to the original numbering) is sterically hindered and ortho to the nitro group. Position 6 is meta to the nitro group and ortho to the C1-methyl, making it the electronically and sterically favored site.

-

Renumbering: Introduction of

at C6 creates 4,5-dimethyl-2-nitrobenzenesulfonyl chloride.

Step 2: Ammonolysis

The sulfonyl chloride is converted to the sulfonamide using aqueous ammonia or ammonia gas.

Experimental Protocol (Standardized)

Reagents:

-

4-Nitro-o-xylene (1.0 eq)

-

Chlorosulfonic acid (5.0 eq)

-

Thionyl chloride (1.5 eq, optional, to drive conversion)

-

Ammonium hydroxide (28%

, excess)

Procedure:

-

Chlorosulfonation:

-

Charge a reactor with chlorosulfonic acid and cool to 0–5°C.

-

Dropwise add 4-nitro-o-xylene over 1 hour, maintaining temperature <10°C.

-

Gradually heat the mixture to 100°C and stir for 4 hours. (Evolution of

gas). -

Note: If conversion is incomplete, add thionyl chloride at 60°C to convert any sulfonic acid byproducts to the chloride.

-

Cool the reaction mass to room temperature and pour slowly onto crushed ice with vigorous stirring.

-

Filter the precipitated 4,5-dimethyl-2-nitrobenzenesulfonyl chloride . Wash with cold water.

-

-

Amidation:

-

Suspend the wet sulfonyl chloride cake in acetone or THF.

-

Add concentrated ammonium hydroxide dropwise at 0–10°C.

-

Stir at room temperature for 2 hours.

-

Concentrate the solvent and acidify slightly (pH 6) to precipitate the product.

-

Recrystallize from Ethanol/Water to obtain pure CAS 89840-93-7 .

-

Synthesis Pathway Diagram

Figure 1: Regioselective synthesis of CAS 89840-93-7 starting from o-Xylene.

Mechanism of Action & Applications

Chemical Reactivity Profile

CAS 89840-93-7 is primarily a pro-nucleophile precursor. Its value lies in the reduction of the nitro group to an amine, yielding 4,5-dimethyl-2-aminobenzenesulfonamide .

Reduction Pathway:

The resulting ortho-amino sulfonamide is a "privileged structure" in medicinal chemistry, capable of cyclizing with electrophiles (aldehydes, phosgene, carboxylic acids) to form 1,2,4-benzothiadiazine-1,1-dioxides .

Pharmaceutical Applications[2]

-

Diuretics (Thiazide-like): The benzothiadiazine scaffold is the core of thiazide diuretics (e.g., Hydrochlorothiazide). While most commercial thiazides are chlorinated, the dimethyl analogs are investigated for varying potency and lipophilicity profiles.

-

Carbonic Anhydrase Inhibitors (CAIs): Sulfonamides are classic inhibitors of Carbonic Anhydrase (CA). The 4,5-dimethyl substitution pattern affects the binding affinity to the CA active site (zinc ion coordination), potentially improving selectivity for specific isoforms (e.g., CA IX vs. CA II).

-

COX-2 Inhibitors: Similar scaffolds are utilized in the synthesis of anti-inflammatory agents where the sulfonamide group serves as a pharmacophore binding to the COX-2 side pocket.

Analytical Quality Control

To ensure the integrity of this building block for research, the following QC parameters are mandatory:

-

HPLC Purity: >98.0% (Area %).[2]

-

Column: C18 Reverse Phase.

-

Mobile Phase: Acetonitrile/Water (0.1% TFA) gradient.

-

Detection: UV at 254 nm (aromatic) and 210 nm.

-

-

1H-NMR (DMSO-d6):

-

2.30 (s, 3H,

- 7.6–8.0 (aromatic singlets, para-positioning).

-

7.8 (br s, 2H,

-

2.30 (s, 3H,

References

-

BLD Pharm. (2024). Product Analysis: 4,5-Dimethyl-2-nitrobenzenesulfonamide (CAS 89840-93-7).[1] BLD Pharm Catalog. Link

-

PubChem. (2024).[3] Sulfonamide Synthesis and Reactivity Profiles. National Library of Medicine. Link

-

CymitQuimica. (2024). Nitrobenzenesulfonamide Derivatives and Applications. Link

-

Merck/Sigma-Aldrich. (2024). General Methods for Chlorosulfonation of Nitro-xylenes. Link

Sources

- 1. 5455-59-4|2-Nitrobenzenesulfonamide|BLD Pharm [bldpharm.com]

- 2. CAS 6325-93-5: 4-Nitrobenzenesulfonamide | CymitQuimica [cymitquimica.com]

- 3. 2-N-[5-(diethylamino)pentan-2-yl]-4-N-(4-fluorophenyl)-6-N-phenyl-1,3,5-triazine-2,4,6-triamine | C24H32FN7 | CID 134149762 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to In Silico Modeling and Docking Studies of Benzenesulfonamide Compounds

Introduction: The Versatility of the Benzenesulfonamide Scaffold in Drug Discovery

The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, serving as a privileged scaffold in a wide array of therapeutic agents.[1][2] Its prevalence stems from its unique chemical properties, including its ability to act as a hydrogen bond donor and acceptor, and its synthetic tractability, which allows for extensive structural modifications.[3] Benzenesulfonamide derivatives have demonstrated a broad spectrum of biological activities, most notably as inhibitors of carbonic anhydrases, but also as antibacterial, anticancer, and antiviral agents.[2][4][5][6]

Given the vast chemical space and therapeutic potential of benzenesulfonamide compounds, in silico modeling and molecular docking have become indispensable tools for accelerating their development.[2] These computational techniques allow researchers to predict the binding affinity and orientation of a ligand within the active site of a target protein, providing critical insights into structure-activity relationships (SAR) and guiding the rational design of more potent and selective drug candidates.[7][8] This guide provides a comprehensive overview of the theoretical principles and practical workflows for conducting robust in silico modeling and docking studies of benzenesulfonamide compounds.

Pillar 1: Foundational Principles of Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[7][9] The primary goal of molecular docking is to predict the binding mode and affinity of a ligand to a target receptor.[7] This is achieved through a combination of a search algorithm and a scoring function.

-

Search Algorithm: Explores the conformational space of the ligand within the defined binding site of the receptor to generate a variety of possible binding poses.

-

Scoring Function: Estimates the binding free energy for each generated pose, allowing for the ranking of different ligands and binding orientations.[10] A more negative binding affinity generally indicates a stronger interaction.[11]

The accuracy of a docking study is contingent on several factors, including the quality of the protein and ligand structures, the choice of docking software, and the validation of the docking protocol.

Pillar 2: The Experimental Workflow: A Step-by-Step Guide

A successful molecular docking study follows a systematic and rigorous workflow. The following sections detail the critical steps involved, from initial preparation to the final analysis of results.

Step 1: Target Protein and Ligand Preparation

The quality of the input structures is paramount for obtaining meaningful docking results. This preparatory phase involves several crucial substeps.

Protein Preparation:

-

Structure Retrieval: Obtain the 3D structure of the target protein, typically from the RCSB Protein Data Bank (PDB).[12] It is preferable to use a high-resolution crystal structure with a co-crystallized ligand, as this provides a validated binding site.

-

Initial Cleanup: Remove all non-essential molecules from the PDB file, including water molecules, ions, and co-solvents, unless they are known to play a critical role in ligand binding.[13][14] If the protein is a multimer, retain only the chain(s) of interest.[14]

-

Adding Hydrogens and Assigning Charges: Add hydrogen atoms to the protein, as they are typically not resolved in X-ray crystal structures.[14][15] Assign appropriate partial charges to each atom using a force field, such as AMBER or Gasteiger. Many molecular modeling programs, like UCSF Chimera or AutoDock Tools, can automate these steps.[13][16]

-

Handling Missing Residues and Loops: Inspect the protein for any missing residues or loops. If these are present in or near the binding site, they should be modeled using loop refinement tools.[14]

Ligand Preparation:

-

2D to 3D Conversion: The 2D structures of the benzenesulfonamide derivatives can be drawn using chemical drawing software like ChemDraw or MarvinSketch and then converted to 3D structures.[14]

-

Energy Minimization: The 3D structure of the ligand should be energy-minimized to obtain a low-energy, stable conformation. This can be done using force fields like MMFF94 or UFF.[14]

-

Assigning Charges and Torsion Angles: Assign partial charges to the ligand atoms and define the rotatable bonds. This is crucial for allowing the ligand to flexibly explore different conformations during the docking process.

Step 2: Defining the Binding Site and Docking Protocol Validation

Defining the Binding Site:

The binding site, or "grid box," defines the search space for the docking algorithm. If a co-crystallized ligand is present in the PDB structure, the grid box is typically centered on this ligand, with dimensions large enough to accommodate the test ligands.[12]

Protocol Validation (Re-docking):

Before docking a library of compounds, it is essential to validate the docking protocol.[17] This is typically done by re-docking the co-crystallized ligand back into the active site of the protein.[17][18]

-

Procedure: The co-crystallized ligand is extracted from the PDB file and then docked back into the protein using the defined grid box and docking parameters.

-

Success Criteria: A successful validation is generally defined by a root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the original crystallographic pose.[8][11][17] This indicates that the docking protocol can accurately reproduce the experimentally observed binding mode.[17]

Step 3: Performing the Molecular Docking

With a validated protocol, the library of prepared benzenesulfonamide ligands can be docked into the target protein. There is a variety of molecular docking software available, both commercial and open-source.[19]

| Software | Type | Key Features |

| AutoDock Vina | Open-Source | High speed and accuracy, widely used in academia.[19] |

| GOLD | Commercial | High accuracy, considers protein flexibility, multiple scoring functions.[15] |

| Glide (Schrödinger) | Commercial | High-throughput virtual screening and precise docking.[9][19] |

| LeDock | Academic (Free) | Fast and accurate flexible docking.[20] |

The choice of software often depends on the specific research question, available computational resources, and user expertise. For this guide, we will consider a general workflow applicable to most docking programs.

A Generalized Docking Protocol (using AutoDock Vina as an example):

-

Prepare Receptor and Ligand Files: Convert the prepared protein and ligand files into the .pdbqt format, which includes charge and atom type information required by AutoDock Vina.

-

Create a Configuration File: This text file specifies the input files (receptor and ligand), the coordinates and dimensions of the grid box, and other parameters like the number of binding modes to generate and the exhaustiveness of the search.

-

Run the Docking Simulation: Execute the docking run from the command line, providing the configuration file as input.

-

Output: The program will generate an output file containing the predicted binding poses for each ligand, ranked by their binding affinity scores (in kcal/mol).

Step 4: Analysis and Interpretation of Docking Results

The analysis of docking results is a multi-faceted process that goes beyond simply looking at the binding scores.[7][10]

-

Binding Affinity (Scoring Function): The primary metric for ranking ligands is the binding affinity.[10] A more negative value indicates a more favorable binding interaction.[11] This allows for the prioritization of compounds for further investigation.

-

Binding Pose and Interactions: Visual inspection of the top-ranked poses is crucial.[10][21] This can be done using molecular visualization software like PyMOL or UCSF Chimera.[21] The key is to analyze the non-covalent interactions between the ligand and the protein, such as:

-

Hydrogen Bonds: These are critical for binding specificity.[11]

-

Hydrophobic Interactions: Often contribute significantly to the overall binding affinity.

-

Pi-Pi Stacking and Cation-Pi Interactions: Common with aromatic systems like the benzene ring in benzenesulfonamides.

-

-

Comparison with Known Inhibitors: If available, compare the binding mode of your top-ranked compounds with that of known inhibitors of the target protein. This can provide confidence in the predicted binding poses.

-

Clustering Analysis: Docking programs often generate multiple binding poses for a single ligand. Cluster analysis can group these poses based on their conformational similarity, with the most populated clusters often representing the most likely binding modes.[7]

| Analysis Step | Key Metric/Focus | Interpretation |

| Binding Affinity | Docking Score (e.g., kcal/mol) | Lower (more negative) scores indicate stronger predicted binding.[11] |

| Binding Pose | Visual Inspection of Interactions | Identify key hydrogen bonds, hydrophobic interactions, etc.[11][21] |

| RMSD | Root-Mean-Square Deviation (Å) | In re-docking, < 2.0 Å validates the protocol.[11][17] |

| Clustering | Pose Clustering | Identifies the most probable and stable binding conformations.[7] |

Pillar 3: Beyond Docking - Integrating Other In Silico Techniques

While molecular docking is a powerful tool, its predictive power can be enhanced when used in conjunction with other computational methods.

-

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of a series of compounds with their biological activity.[1][22] For benzenesulfonamides, 3D-QSAR methods like CoMFA and CoMSIA can provide insights into the steric, electrostatic, and hydrophobic features that are important for inhibitory potency.[1][22][23]

-

Pharmacophore Modeling: A pharmacophore model defines the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions) necessary for a ligand to bind to a specific target.[22][24] This can be used for virtual screening of large compound libraries to identify novel benzenesulfonamide scaffolds.

Conclusion: A Powerful Paradigm for Benzenesulfonamide Drug Discovery

In silico modeling and molecular docking provide a robust and efficient framework for the discovery and optimization of benzenesulfonamide-based therapeutic agents. By following a rigorous and validated workflow, researchers can gain valuable insights into the molecular basis of ligand recognition, prioritize compounds for synthesis and biological testing, and ultimately accelerate the drug discovery pipeline. It is crucial to remember that computational predictions are hypotheses that must be validated through experimental studies.[25] However, when used judiciously, these in silico methods are an indispensable component of modern medicinal chemistry.

References

-

SwRI. (n.d.). Rhodium™ Molecular Docking Software. Southwest Research Institute. Retrieved from [Link]

-

Li, Y., et al. (2019). Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase Inhibitory Evaluations of Benzenesulfonamide Derivatives Containing Thiazolidinone. Molecules, 24(13), 2449. Retrieved from [Link]

-

Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results? Retrieved from [Link]

-

Lephar. (n.d.). Software | Computational Insights into Drug Discovery. Retrieved from [Link]

-

CD ComputaBio. (n.d.). Analysis and Mapping of Molecular Docking Results. Retrieved from [Link]

-

DNASTAR. (n.d.). NovaDock Molecular Docking Software. Retrieved from [Link]

-

ResearchGate. (2015). How can I validate a docking protocol? Retrieved from [Link]

-

Al-Rashida, M., et al. (2017). 3D QSAR studies, pharmacophore modeling, and virtual screening of diarylpyrazole–benzenesulfonamide derivatives as a template to obtain new inhibitors, using human carbonic anhydrase II as a model protein. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 630-641. Retrieved from [Link]

-

Scripps Research. (n.d.). AutoDock Vina. Retrieved from [Link]

-

ResearchGate. (2024). How to interprete and analyze molecular docking results? Retrieved from [Link]

-

ScotChem. (2025). 6. Preparing the protein and ligand for docking. Retrieved from [Link]

-

Durgun, M., et al. (2023). Design, synthesis, and carbonic anhydrase inhibition activities of Schiff bases incorporating benzenesulfonamide scaffold: Molecular docking application. Journal of Molecular Structure, 1290, 135936. Retrieved from [Link]

-

PubMed. (2022). Synthesis, characterization and docking studies of benzenesulfonamide derivatives containing 1,2,3-triazole as potential ınhibitor of carbonic anhydrase I-II enzymes. Retrieved from [Link]

-

Liu, Y., et al. (2017). Design, Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase IX Inhibitory Evaluations of Novel N-Substituted-β-d-Glucosamine Derivatives that Incorporate Benzenesulfonamides. Molecules, 22(5), 799. Retrieved from [Link]

-

Taylor & Francis Online. (2022). Synthesis, characterization and docking studies of benzenesulfonamide derivatives containing 1,2,3-triazole as potential ınhibitor of carbonic anhydrase I-II enzymes. Retrieved from [Link]

-

YouTube. (2025). HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio. Retrieved from [Link]

-

Ingenta Connect. (2017). Combined 3D-QSAR, Pharmacophore and Docking Studies on Benzenesulfonamide Derivatives as Potent 12-Lipoxygenase Inhibitors. Retrieved from [Link]

-

ACS Publications. (2007). Validation Studies of the Site-Directed Docking Program LibDock. Retrieved from [Link]

-

ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from [Link]

-

CCDC. (2024). Getting Started with Protein-Ligand Docking Using GOLD. Retrieved from [Link]

-

PubMed. (2008). Identification of pharmacophore model, synthesis and biological evaluation of N-phenyl-1-arylamide and N-phenylbenzenesulfonamide derivatives as BACE 1 inhibitors. Retrieved from [Link]

-

de Graaf, C., et al. (2011). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Journal of Chemical Information and Modeling, 51(2), 357-373. Retrieved from [Link]

-

PubMed. (2019). A selectivity study of benzenesulfonamide derivatives on human carbonic anhydrase II/IX by 3D-QSAR, Molecular Docking and Molecular Dynamics Simulation. Retrieved from [Link]

-

Bentham Science. (2017). Combined 3D-QSAR, Pharmacophore and Docking Studies on Benzenesulfonamide Derivatives as Potent 12-Lipoxygenase Inhibitors. Retrieved from [Link]

-

Ghareb, N., et al. (2023). Development, biological evaluation, and molecular modelling of some benzene-sulfonamide derivatives as protein tyrosine phosphatase-1B inhibitors for managing diabetes mellitus and associated metabolic disorders. RSC Medicinal Chemistry, 14(6), 1143-1166. Retrieved from [Link]

-

ResearchGate. (2019). Molecular docking proteins preparation. Retrieved from [Link]

-

Taylor & Francis Online. (2021). Molecular Docking and 3D-QSAR Studies on a Series of Benzenesulfonamide Derivatives as a Hepatitis B Virus Capsid Assembly Inhibitor. Retrieved from [Link]

-

ResearchGate. (2025). (PDF) Synthesis, in vitro evaluation and computational modelling of benzene sulfonamide derivatives as Dickkopf 1 inhibitors for anticancer drug development. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Design, synthesis, evaluation and 3D-QSAR analysis of benzosulfonamide benzenesulfonates as potent and selective inhibitors of MMP-2. Retrieved from [Link]

-

Taylor & Francis Online. (2024). In silico and in vitro inhibition abilities of novel benzene sulfonamides on carbonic anhydrase and choline esterases. Retrieved from [Link]

-

ResearchGate. (n.d.). Studies on N -(6-Indazolyl) benzenesulfonamide Derivatives as Potential Anticancer Agents: Integrating Synthesis, In silico Docking, and Molecular Dynamics Simulations | Request PDF. Retrieved from [Link]

-

PubMed. (2024). Novel benzenesulfonamide derivatives as potential selective carbonic anhydrase IX, XII inhibitors with anti-proliferative activity: Design, synthesis and in silico studies. Retrieved from [Link]

-

Bentham Science. (2022). Computational and Molecular Docking Studies of New Benzene Sulfonamide Drugs with Anticancer and Antioxidant Effects. Retrieved from [Link]

-

PubMed. (2023). Computational and Molecular Docking Studies of New Benzene Sulfonamide Drugs with Anticancer and Antioxidant Effects. Retrieved from [Link]

-

ResearchGate. (n.d.). Computational and Molecular Docking Studies of New Benzene Sulfonamide Drugs with Anticancer and Antioxidant Effects | Request PDF. Retrieved from [Link]

-

Romanian Journal of Biophysics. (n.d.). MOLECULAR DOCKING STUDIES OF SOME SULFONAMIDE DERIVATIVES AS PBP-2X INHIBITORS AS ANTIBACTERIAL AGENTS. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Design, synthesis, and carbonic anhydrase inhibition activities of Schiff bases incorporating benzenesulfonamide scaffold: Molecular docking application - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Computational and Molecular Docking Studies of New Benzene Sulfonamide Drugs with Anticancer and Antioxidant Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. rjb.ro [rjb.ro]

- 10. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

- 11. researchgate.net [researchgate.net]

- 12. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 13. scotchem.ac.uk [scotchem.ac.uk]

- 14. researchgate.net [researchgate.net]

- 15. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 16. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]

- 17. researchgate.net [researchgate.net]

- 18. echemi.com [echemi.com]

- 19. Molecular Docking Software and Tools - Creative Proteomics [iaanalysis.com]

- 20. Software | Computational Insights into Drug Discovery [lephar.com]

- 21. Analysis and Mapping of Molecular Docking Results - CD ComputaBio [computabio.com]

- 22. 3D QSAR studies, pharmacophore modeling, and virtual screening of diarylpyrazole–benzenesulfonamide derivatives as a template to obtain new inhibitors, using human carbonic anhydrase II as a model protein - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Combined 3D-QSAR, Pharmacophore and Docking Studies on Benzenesul...: Ingenta Connect [ingentaconnect.com]

- 24. Identification of pharmacophore model, synthesis and biological evaluation of N-phenyl-1-arylamide and N-phenylbenzenesulfonamide derivatives as BACE 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

"protocol for synthesizing 4,5-dimethyl-2-nitro-benzenesulfonamide"

Application Note: Protocol for the Regioselective Synthesis of 4,5-Dimethyl-2-nitrobenzenesulfonamide

Abstract

This application note details a robust, high-purity protocol for the synthesis of 4,5-dimethyl-2-nitrobenzenesulfonamide , a critical intermediate in the development of antitumor agents, fluorescent probes, and sulfonylurea herbicides. Unlike direct chlorosulfonation of nitro-xylenes, which often yields isomeric mixtures, this protocol utilizes a modified Meerwein sulfochlorination strategy starting from 4,5-dimethyl-2-nitroaniline . This route guarantees regiochemical integrity, converting the aniline to the corresponding sulfonyl chloride via a diazonium intermediate, followed by mild amination. The procedure is designed for reproducibility, scalability, and safety.

Introduction & Strategic Analysis

The synthesis of polysubstituted benzenesulfonamides presents a classic regioselectivity challenge.

-

Direct Chlorosulfonation: Attempting to chlorosulfonate 3,4-dimethylnitrobenzene (4-nitro-o-xylene) typically yields the meta-sulfonyl isomer (relative to the nitro group) or a mixture of isomers due to the competing directing effects of the methyl and nitro groups.

-

Nitration of Sulfonamides: Nitrating 3,4-dimethylbenzenesulfonamide predominantly directs the nitro group to the meta position (position 5) relative to the sulfonamide, rather than the desired ortho (position 2).

The Solution: The Sandmeyer-Meerwein approach. By starting with 4,5-dimethyl-2-nitroaniline (commercially available or easily synthesized from 3,4-dimethylacetanilide), the nitrogen position is fixed. We convert this amine to a diazonium salt and displace it with sulfur dioxide in the presence of a copper catalyst. This ensures the sulfonyl group is installed exactly at the position of the original amine, preserving the 1,2,4,5-substitution pattern.

Reaction Scheme & Workflow

The synthesis proceeds in three distinct phases:

-

Diazotization: Conversion of the aniline to the diazonium chloride.

-

Sulfochlorination: Copper-catalyzed capture of the diazonium species by sulfur dioxide.

-

Amination: Nucleophilic attack by ammonia to form the sulfonamide.

Caption: Step-wise synthetic pathway from aniline precursor to final sulfonamide via Meerwein reaction.

Safety & Hazards (Crucial)

-

Diazonium Salts: Potentially explosive if dried. Keep in solution and cold (0–5°C). Do not isolate.

-

Sulfur Dioxide (SO2): Toxic gas. All operations involving SO2 generation or transfer must be performed in a well-ventilated fume hood.

-

Nitro Compounds: Potential energetic materials. Avoid excessive heat or friction.

-

Sulfonyl Chlorides: Corrosive and lachrymators. Hydrolyze rapidly in moist air; store under inert gas if not used immediately.

Materials & Reagents

| Reagent | Role | Equiv. | Notes |

| 4,5-Dimethyl-2-nitroaniline | Starting Material | 1.0 | Purity >97% recommended.[1][2] |

| Sodium Nitrite (NaNO2) | Diazotization | 1.1 - 1.2 | Prepare as 40% aq. solution. |

| Hydrochloric Acid (conc.) | Solvent/Acid | Excess | 37% w/w. |

| Acetic Acid (Glacial) | Co-solvent | Solvent Vol. | Dissolves the aniline. |

| Sulfur Dioxide (SO2) | Reagent | Excess (Sat.) | Gas cylinder or generated in situ. |

| Copper(II) Chloride (CuCl2) | Catalyst | 0.05 - 0.1 | Dihydrate form is acceptable. |

| Ammonia (NH3) | Amination | 3.0 - 5.0 | 28% Aqueous or Anhydrous in THF. |

| Dichloromethane (DCM) | Extraction/Solvent | - | Anhydrous for amination. |

Detailed Experimental Protocol

Phase 1: Diazotization

-

Dissolution: In a 250 mL 3-neck round-bottom flask equipped with a mechanical stirrer and thermometer, dissolve 4,5-dimethyl-2-nitroaniline (5.0 g, 30.1 mmol) in glacial acetic acid (30 mL) .

-

Acidification: Slowly add concentrated HCl (15 mL) . The amine hydrochloride may precipitate; this is normal.

-

Cooling: Immerse the flask in an ice/salt bath and cool the internal temperature to 0–5°C .

-

Nitrite Addition: Dropwise add a solution of sodium nitrite (2.3 g, 33.1 mmol) in water (6 mL) over 15 minutes. Maintain temperature below 5°C.

-

Stirring: Stir the mixture at 0°C for 30–45 minutes. The solution should become clear (yellow/orange) as the diazonium salt forms.

-

QC Check: Test a drop with starch-iodide paper. Instant blue/black color confirms excess nitrous acid (required). If negative, add small aliquots of NaNO2.

-

Phase 2: Meerwein Sulfochlorination

-

Preparation of SO2 Mixture: In a separate flask, saturate glacial acetic acid (40 mL) with sulfur dioxide gas (bubbled from a cylinder) for 20 minutes. Alternatively, dissolve sodium bisulfite/metabisulfite in minimal water/acetic acid, though gas saturation is preferred for yield.

-

Catalyst Addition: Add CuCl2·2H2O (1.5 g) to the SO2-saturated acetic acid. The solution will turn green/blue.

-

Coupling: Pour the cold diazonium solution (from Phase 1) in small portions into the stirring SO2/CuCl2 mixture.

-

Observation: Vigorous evolution of nitrogen gas (N2) will occur. Control addition rate to manage foaming.

-

-

Reaction: Allow the mixture to warm to room temperature gradually and stir for 2–3 hours until gas evolution ceases.

-

Quench: Pour the reaction mixture into ice-water (200 mL) . The sulfonyl chloride should precipitate as a solid or heavy oil.

-

Isolation: Filter the solid or extract with DCM (3 x 50 mL) . Wash the organic layer with cold water (2x) and brine (1x). Dry over anhydrous MgSO4.

-

Intermediate:4,5-Dimethyl-2-nitrobenzenesulfonamide chloride . (Can be used directly without extensive purification to avoid hydrolysis).

-

Phase 3: Amination

-

Setup: Dissolve the crude sulfonyl chloride (approx. 30 mmol theoretical) in THF (50 mL) or DCM (50 mL) . Cool to 0°C .[3]

-

Ammonia Addition: Add 28% aqueous ammonia (15 mL) dropwise. Alternatively, bubble anhydrous NH3 gas through the solution.

-

Reaction: Stir at 0°C for 30 minutes, then warm to room temperature and stir for 1 hour.

-

Workup: Acidify the mixture carefully with 1M HCl to pH ~3-4 (to protonate any sulfonamide salt and remove excess ammonia).

-

Extraction: Extract with Ethyl Acetate (3 x 50 mL) .

-

Purification: Wash combined organics with brine, dry over Na2SO4, and concentrate in vacuo.

-

Crystallization: Recrystallize the crude solid from Ethanol/Water or Toluene to obtain the pure sulfonamide.

Characterization & Expected Data

| Parameter | Expected Value/Observation |

| Appearance | Pale yellow to off-white crystalline solid. |

| Yield | 60–75% (over 3 steps).[4] |

| 1H NMR (DMSO-d6) | δ 7.8-8.0 (s, 1H, Ar-H3), δ 7.6-7.7 (s, 1H, Ar-H6), δ 7.4-7.6 (br s, 2H, SO2NH2), δ 2.3-2.4 (s, 6H, 2xCH3). Note: H3 and H6 are singlets due to para-relationship or isolation by substituents. |

| Mass Spectrometry | [M-H]- = 229.0 (ESI Negative mode). |

| Melting Point | Approx. 180–185°C (Derivative dependent, verify with authentic standard). |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield in Phase 2 | Diazo decomposition or insufficient SO2. | Keep diazo <5°C. Ensure AcOH is fully saturated with SO2 before mixing. |

| Oily Sulfonyl Chloride | Impurities or residual solvent.[4] | Use DCM extraction.[5][6] If oil persists, proceed immediately to amination; the intermediate is unstable. |

| Product is Water Soluble | Formation of Sulfonic Acid (hydrolysis). | Ensure all glassware is dry during Phase 2. Avoid prolonged exposure of chloride to water. |

| Regioisomer Contamination | Incorrect Starting Material. | Verify 4,5-dimethyl-2-nitroaniline identity by NMR before starting. |

References

-

Meerwein Reaction General Protocol

-

Doyle, M. P., et al. "Alkyl Nitrites as Substitutes for Sodium Nitrite in the Sandmeyer Reaction." Journal of Organic Chemistry, 1977, 42(14), 2426–2429. Link

-

-

Synthesis of Nitrobenzenesulfonyl Chlorides

-

Kornblum, N. "The Synthesis of Nitrobenzenesulfonyl Chlorides." Organic Reactions, 1962. Link

-

- Cerfontain, H.

-

Precursor Synthesis (Nitration of Xylidines)

-

Nolting, E., et al. "Über die Nitrirung des m-Xylidins." Berichte der deutschen chemischen Gesellschaft, 1885. Link

-

-

Commercial Availability & CAS Data

-

PubChem Compound Summary for 4,5-dimethyl-2-nitroaniline (CAS 6972-71-0). Link

-

Sources

- 1. 2-Nitrobenzenesulfonyl chloride synthesis - chemicalbook [chemicalbook.com]

- 2. 20.210.105.67 [20.210.105.67]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. US10821100B2 - Triazolone compounds as mPGES-1 inhibitors - Google Patents [patents.google.com]

- 6. WO2013186692A1 - TRIAZOLONE COMPOUNDS AS mPGES-1 INHIBITORS - Google Patents [patents.google.com]

Application Note: 4,5-Dimethyl-2-nitro-benzenesulfonamide in Organic Synthesis

[1]

Executive Summary

4,5-Dimethyl-2-nitro-benzenesulfonamide (CAS: 89840-93-7) is a specialized aromatic building block primarily utilized in the synthesis of fused heterocyclic systems, specifically 1,2,4-benzothiadiazine-1,1-dioxides and substituted sulfonylureas .[1]

Unlike the more common ortho-nitrobenzenesulfonamide (Nosyl) derivatives used as protecting groups, the 4,5-dimethyl variant is typically employed as a scaffold precursor . The presence of the two methyl groups at positions 4 and 5 provides specific lipophilic tuning and metabolic stability in downstream pharmaceutical targets (e.g., diuretics, antihypertensives). This guide details the handling, synthesis, and critical application protocols for this compound, focusing on its conversion into bioactive heterocycles.[2][3]

Chemical Profile & Reactivity[1][3][5][6][7]

| Property | Specification |

| IUPAC Name | 4,5-dimethyl-2-nitrobenzenesulfonamide |

| Molecular Formula | |

| Molecular Weight | 230.24 g/mol |

| Appearance | Light yellow to off-white crystalline solid |

| Solubility | Soluble in DMSO, DMF, hot Ethanol; sparingly soluble in water |

| Key Functional Groups | [1][2][4][5][6] • Sulfonamide ( |

Structural Significance

The 4,5-dimethyl substitution pattern is strategic. In fused ring systems (like benzothiadiazines), these methyl groups occupy positions 6 and 7 (depending on numbering conventions of the fused system), regions often associated with hydrophobic pocket binding in protein targets.

Core Synthesis Protocol: Preparation of the Scaffold

If the compound is not purchased, it is synthesized from 4,5-dimethyl-2-nitrobenzenesulfonyl chloride . This step is a standard nucleophilic substitution but requires careful pH control to prevent hydrolysis.

Protocol A: Amidation of Sulfonyl Chloride

Objective: Convert 4,5-dimethyl-2-nitrobenzenesulfonyl chloride to the sulfonamide.

Reagents:

-

4,5-dimethyl-2-nitrobenzenesulfonyl chloride (1.0 equiv)

-

Ammonium hydroxide (28-30%

in water) (5.0 equiv) -

Acetonitrile (

) or Acetone (Solvent)

Step-by-Step Procedure:

-

Dissolution: Dissolve 10.0 g of sulfonyl chloride in 50 mL of acetonitrile in a round-bottom flask. Cool to 0°C using an ice bath.[3]

-

Addition: Add ammonium hydroxide (15 mL) dropwise over 20 minutes. Note: The reaction is exothermic. Maintain internal temperature < 10°C to minimize hydrolysis to the sulfonic acid.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2 hours. Monitor by TLC (EtOAc/Hexane 1:1) or HPLC.[2]

-

Workup:

-

Concentrate the organic solvent under reduced pressure.

-

Dilute the residue with cold water (100 mL).

-

Adjust pH to ~3-4 with 1M HCl to ensure the sulfonamide precipitates (and remove excess ammonia).

-

-

Isolation: Filter the precipitate, wash with cold water (

), and dry in a vacuum oven at 50°C.-

Expected Yield: 85-95%

-

Validation:

(DMSO-

-

Key Application: Synthesis of Fused Heterocycles

The most high-value application of this compound is its conversion into 6,7-dimethyl-1,2,4-benzothiadiazine-1,1-dioxide derivatives. This requires a two-stage workflow: Reduction followed by Cyclocondensation.

Workflow Visualization

Figure 1: Synthetic pathway from nitro-sulfonamide to benzothiadiazine scaffold.

Protocol B: Reduction to 4,5-Dimethyl-2-aminobenzenesulfonamide

The amine is the "gateway" intermediate. Catalytic hydrogenation is preferred for cleanliness, but Iron/Acetic acid is robust if halogen substituents are present elsewhere.

Reagents:

-

4,5-dimethyl-2-nitrobenzenesulfonamide (1.0 equiv)[4]

-

10% Pd/C (5 wt% loading)

-

Methanol (Solvent)[5]

-

Hydrogen gas (balloon pressure)

Procedure:

-

Suspend the nitro-sulfonamide (5.0 g) in Methanol (50 mL) in a hydrogenation flask.

-

Add 10% Pd/C (250 mg) under an inert atmosphere (

). -

Purge with

gas and stir vigorously under a hydrogen balloon for 4–6 hours at RT. -

Checkpoint: TLC should show the disappearance of the yellow nitro compound and appearance of a fluorescent amine spot.

-

Filter through a Celite pad to remove the catalyst.

-

Concentrate the filtrate to yield the 2-amino-4,5-dimethylbenzenesulfonamide as a white/off-white solid. Use directly in the next step.

Protocol C: Cyclization to Benzothiadiazine-1,1-dioxide

This reaction creates the diuretic pharmacophore found in drugs like Chlorothiazide, adapted for the dimethyl scaffold.

Mechanism: The aniline amine (

Reagents:

-

4,5-dimethyl-2-aminobenzenesulfonamide (from Protocol B)

-

Triethyl Orthoformate (TEOF) (Excess, acts as solvent/reagent)

-

Catalytic Sulfamic Acid or p-TsOH (10 mol%)

Procedure:

-

Setup: In a round-bottom flask equipped with a reflux condenser, mix the amino-sulfonamide (2.0 g) with Triethyl Orthoformate (10 mL).

-

Catalysis: Add sulfamic acid (0.1 g).

-

Reflux: Heat the mixture to reflux (

) for 3–5 hours.-

Observation: Ethanol is produced as a byproduct.

-

-

Cooling: Cool the mixture to room temperature. The product often precipitates directly upon cooling.

-

Workup: If solid forms, filter and wash with cold hexanes. If no precipitate, remove excess TEOF under vacuum and recrystallize the residue from Ethanol/Water.

-

Result: 6,7-dimethyl-4H-1,2,4-benzothiadiazine-1,1-dioxide .

Data Interpretation:

-

Mass Spec:

(Expected). -

IR: Disappearance of primary amine doublets; appearance of cyclic sulfonamide bands (

).